1-(6-Methylergoline-8-yl)hydantoin

Catalog No.
S585214
CAS No.
95688-34-9
M.F
C19H22N4O2
M. Wt
338.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(6-Methylergoline-8-yl)hydantoin

CAS Number

95688-34-9

Product Name

1-(6-Methylergoline-8-yl)hydantoin

IUPAC Name

1-[[(6aR,9R,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]methyl]imidazolidine-2,4-dione

Molecular Formula

C19H22N4O2

Molecular Weight

338.4 g/mol

InChI

InChI=1S/C19H22N4O2/c1-22-8-11(9-23-10-17(24)21-19(23)25)5-14-13-3-2-4-15-18(13)12(7-20-15)6-16(14)22/h2-4,7,11,14,16,20H,5-6,8-10H2,1H3,(H,21,24,25)/t11-,14-,16-/m1/s1

InChI Key

VXIHQTMCLKWCBN-DJSGYFEHSA-N

SMILES

CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CN5CC(=O)NC5=O

Synonyms

1-(6-methylergoline-8-yl)hydantoin, FCE 22716, FCE-22716

Canonical SMILES

CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CN5CC(=O)NC5=O

Isomeric SMILES

CN1C[C@@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)CN5CC(=O)NC5=O

1-(6-Methylergoline-8-yl)hydantoin is a complex organic compound that belongs to the class of hydantoins, which are five-membered cyclic urea derivatives. This specific compound features a hydantoin moiety linked to a 6-methylergoline substituent, which is derived from ergoline, a structure commonly found in various natural products, including alkaloids. The unique combination of the hydantoin structure with the ergoline derivative contributes to its potential biological activity and applications in medicinal chemistry.

, particularly through the Bucherer–Bergs reaction. This method typically involves the reaction of an amino nitrile with carbon dioxide and ammonium carbonate, leading to the formation of hydantoins. The reaction pathway includes several intermediates, such as imines and carbamates, before yielding the final hydantoin product .

1-(6-Methylergoline-8-yl)hydantoin exhibits notable biological activities, primarily due to its structural similarity to other biologically active compounds. Research indicates that derivatives of hydantoins can possess anti-inflammatory, analgesic, and neuroprotective properties. The presence of the methylergoline moiety may enhance these effects by interacting with various biological targets, including receptors in the central nervous system .

The synthesis of 1-(6-Methylergoline-8-yl)hydantoin can be approached through several methods:

  • Bucherer–Bergs Reaction: This classical method involves the reaction of 6-methylergoline with an amino nitrile in the presence of carbon dioxide and ammonium carbonate under reflux conditions.
  • Microwave-Assisted Synthesis: Recent advancements have introduced microwave technology to enhance reaction efficiency and yield, reducing synthesis time significantly compared to traditional methods .
  • Continuous Flow Technology: This modern technique allows for rapid synthesis while maintaining high yields and purity by continuously feeding reactants into a flow reactor .

1-(6-Methylergoline-8-yl)hydantoin has potential applications in several fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting neurological disorders or inflammatory conditions.
  • Research: It can be utilized in studies exploring the structure-activity relationship of hydantoins and their derivatives.
  • Agriculture: Potential applications may also extend to agricultural chemistry, where similar compounds are investigated for use as pesticides or growth regulators.

Studies on the interactions of 1-(6-Methylergoline-8-yl)hydantoin with various biological systems are essential for understanding its pharmacological profile. Preliminary research suggests that it may interact with neurotransmitter receptors and enzymes involved in inflammatory pathways. Detailed interaction studies using techniques such as molecular docking and in vitro assays will help elucidate its mechanism of action and therapeutic potential .

1-(6-Methylergoline-8-yl)hydantoin shares structural features with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeNotable Features
HydantoinCyclic UreaBasic structure; less complex than 1-(6-Methylergoline-8-yl)hydantoin.
Ergoline DerivativesAlkaloidsDerived from lysergic acid; known for psychoactive properties.
ThiohydantoinsThioether VariantsExhibit different biological activities; often more reactive than standard hydantoins.
5,5-DimethylhydantoinDisubstituted HydantoinMore sterically hindered; different reactivity profile.

The combination of the hydantoin structure with a methylergoline moiety sets 1-(6-Methylergoline-8-yl)hydantoin apart from these similar compounds by potentially enhancing its bioactivity and specificity towards particular biological targets.

XLogP3

1.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

338.17427596 g/mol

Monoisotopic Mass

338.17427596 g/mol

Heavy Atom Count

25

Wikipedia

4-Hydroxy-1-[(6-methylergolin-8-yl)methyl]-1,5-dihydro-2H-imidazol-2-one

Dates

Modify: 2023-07-20

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